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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B8175959 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-Funapide is the R-enantiomer of Funapide (also known as TV-45070 or

XEN402), a potent, state-dependent blocker of voltage-gated sodium channels (VGSCs),

particularly Nav1.7 and Nav1.8.[1][2][3] These channels are critical for the transmission of pain

signals in the peripheral nervous system.[1] While the development of Funapide, which was

evaluated in both oral and topical formulations for conditions like postherpetic neuralgia, was

discontinued, the underlying mechanism remains a compelling target for non-opioid analgesia.

[4][5] This document provides detailed protocols and application notes for the development and

preclinical evaluation of a topical formulation of (R)-Funapide, intended to deliver the active

pharmaceutical ingredient (API) directly to the site of pain, thereby maximizing local efficacy

and minimizing potential systemic side effects.

Mechanism of Action
(R)-Funapide, like its racemate, is presumed to exert its analgesic effect by inhibiting Nav1.7

and Nav1.8 channels located on the terminals of peripheral nociceptive neurons.[1][3] The

Nav1.7 channel is considered a key regulator of pain thresholds, while Nav1.8 is crucial for the

propagation of action potentials in response to noxious stimuli. By blocking these channels,

(R)-Funapide can reduce neuronal hyperexcitability, dampen the transmission of pain signals

to the central nervous system, and ultimately produce a local analgesic effect.[2]
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Figure 1: (R)-Funapide blocks Nav1.7/1.8 channels to inhibit pain signaling.

Physicochemical Properties of Funapide
A thorough understanding of the physicochemical properties of the API is essential for

designing a stable and effective topical formulation.[6]
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Property Value Reference

Molecular Formula C₂₂H₁₄F₃NO₅ [7]

Molecular Weight 429.35 g/mol [8]

XLogP3 3.5

Solubility
Soluble in DMSO (85.87

mg/mL)
[7]

Appearance Solid Powder [7]

Note: Data corresponds to Funapide, the racemic mixture.

Topical Formulation Development
The goal is to create a formulation that ensures the stable delivery of (R)-Funapide across the

stratum corneum to reach the target nerve endings in the epidermis and dermis. Clinical trials

with Funapide utilized 4% and 8% (w/w) ointments.[9] A thermosensitive hydrogel has also

been explored for extended-release.[10]

3.1. Example Formulation: Simple Ointment (4% w/w)

This protocol describes a basic ointment formulation suitable for initial preclinical testing.

Excipients should be of pharmaceutical grade.

Materials:

(R)-Funapide powder

White Petrolatum

Mineral Oil

Propylene Glycol (as a penetration enhancer/solvent)

Glass mortar and pestle or ointment mill

Spatula
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Weighing balance

Protocol:

Levigation: Weigh 40 mg of (R)-Funapide powder. In a glass mortar, add a small amount of

propylene glycol and levigate the powder with the pestle to form a smooth, uniform paste.

This step ensures fine particle dispersion and prevents grittiness.

Incorporation: Weigh 960 mg of white petrolatum. Incorporate the petrolatum into the paste

in small increments using geometric dilution. Mix thoroughly with the pestle or spatula after

each addition until the mixture is homogenous.

Homogenization: For larger batches or improved uniformity, pass the mixture through an

ointment mill according to the manufacturer's instructions.

Packaging: Transfer the final ointment into an opaque, airtight container to protect it from

light and degradation. Store at a controlled room temperature.

Preclinical Evaluation Protocols
A phased approach involving in vitro and in vivo studies is critical for evaluating the

performance and safety of the topical formulation.[11][12]

4.1. In Vitro Skin Permeation Testing (IVPT)

IVPT is the gold standard for assessing the rate and extent of a drug's absorption into and

across the skin.[13][14][15] This protocol uses the Franz diffusion cell, a well-established

model.[16]
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Figure 2: Workflow for In Vitro Skin Permeation Testing (IVPT).
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Protocol:

Membrane Preparation: Use dermatomed human or porcine skin (approx. 500 µm

thickness). Thaw frozen skin and cut sections to fit the Franz diffusion cells.[17]

Cell Setup: Mount the skin between the donor and receptor chambers of the Franz cell, with

the stratum corneum facing the donor chamber.

Receptor Fluid: Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered

saline with 0.1% Tween 80 to ensure sink conditions). Maintain the temperature at 32°C to

simulate skin surface temperature.

Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the (R)-Funapide formulation to the skin

surface in the donor chamber.[13]

Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots from the

receptor fluid for analysis. Replace the sampled volume with fresh, pre-warmed receptor

fluid.

Terminal Analysis: At the end of the experiment, dismount the skin. Wash the surface to

remove unabsorbed formulation. The skin can be further processed by tape stripping (to

analyze stratum corneum content) or heat separation (to separate epidermis and dermis).

Quantification: Analyze the concentration of (R)-Funapide in the receptor fluid and skin

layers using a validated LC-MS/MS method.

Data Presentation: IVPT Results
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Time (h)
Cumulative Amount
Permeated (µg/cm²)

Flux (µg/cm²/h)

2 0.5 ± 0.1 0.25

4 1.2 ± 0.3 0.35

8 3.0 ± 0.6 0.45

12 5.1 ± 0.9 0.53

24 11.5 ± 2.1 0.56

Table represents example data (Mean ± SD, n=6).

4.2. In Vivo Efficacy Testing: Carrageenan-Induced Paw Edema Model

This model is widely used to assess the anti-inflammatory and analgesic effects of topical

agents in rodents.[18]
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Figure 3: Workflow for an In Vivo Paw Edema Efficacy Study.

Protocol:

Animals: Use male Wistar rats (150-200 g). Acclimatize animals for at least one week before

the experiment.[18]
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Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a

plethysmometer.

Grouping: Divide animals into groups (n=6-8 per group):

Group 1: Vehicle control (ointment base).

Group 2: (R)-Funapide 4% ointment.

Group 3: Positive control (e.g., topical diclofenac gel).

Formulation Application: Apply a standardized amount of the assigned formulation to the

plantar surface of the right hind paw.

Inflammation Induction: 30 minutes after topical application, inject 0.1 mL of 1% carrageenan

solution subcutaneously into the plantar surface of the treated paw.

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the

carrageenan injection.

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the

vehicle control group using the formula: % Inhibition = [(V_c - V_o)_control - (V_t -

V_o)_treated] / (V_c - V_o)_control * 100 Where V_o is the initial paw volume, V_c is the

paw volume of the control group at a specific time, and V_t is the paw volume of the treated

group at the same time.

Data Presentation: Paw Edema Results

Group
Paw Volume Increase (mL)
at 3h

% Inhibition of Edema

Vehicle Control 0.85 ± 0.12 -

(R)-Funapide 4% 0.48 ± 0.09 43.5%

Diclofenac Gel 0.41 ± 0.07 51.8%

Table represents example data (Mean ± SD, n=8).
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4.3. Preclinical Safety Studies

Before advancing to clinical trials, regulatory agencies require a set of non-clinical safety

studies for topical drugs.[11] These typically include:

Primary Skin Irritation: To assess redness, edema, and other signs of irritation after a single

application.

Dermal Sensitization: To evaluate the potential for the formulation to cause an allergic

contact dermatitis response after repeated exposure.

Repeat-Dose Dermal Toxicity: To assess cumulative local and systemic effects after daily

application for a specified duration (e.g., 28 days).[19]

Phototoxicity: Required if the drug absorbs UV/visible light, to assess for light-induced skin

reactions.[19]

These studies should be conducted under Good Laboratory Practice (GLP) conditions using

the final intended clinical formulation.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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